Cyclooctyl methyl carbonate

Übersicht

Beschreibung

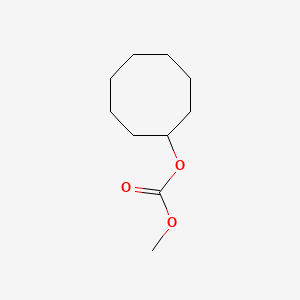

Cyclooctyl methyl carbonate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclooctyl methyl carbonate and its derivatives have a variety of applications, as suggested by the search results, particularly in the flavor and fragrance industry and in chemical research.

Fragrance and Flavor Industry Applications

- Odor and fragrance component this compound can be used as an olfactory component in various products such as solid or liquid detergents, perfumes, and cosmetic preparations . It can contribute nuances of mint, strawberry, herbs, sweetness, intense violet, green, cucumber, pear, and banana, along with tagette-like and birch tar-like undertones, to perfume compositions .

- Variety of products It can be incorporated into various perfumed articles, including detergents, polymers, fabric softeners, and cosmetic powders .

- Analogues as fragrances Methyl cyclooctyl carbonate is described as having an herbal, natural, and complex fragrance with a strong and long-clinging flowery scent .

Chemical Research Applications

- Bioorthogonal Chemistry Trans-cyclooctenes (TCOs), which are related cyclic alkenes, exhibit remarkable reactivity towards tetrazines in inverse electron-demand Diels–Alder reactions and have become valuable tools in bioorthogonal chemistry .

- Enhancing Reactivity Computational studies have explored methods to increase the reactivity of cyclooctene derivatives by introducing conformational strain . For example, cis-ring fusion on the eight-membered ring can enforce a highly strained half-chair conformation, increasing reactivity .

- Synthesis of Cycloalkenes Cycloalkenes, including cyclooctene derivatives, can be synthesized using various chemical reactions . These syntheses often involve specific reagents and conditions to control the formation and stability of the desired products .

Safety and Toxicity

- Safety Evaluation Methylcyclooctyl carbonate has undergone evaluation for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety .

- Low Genotoxicity and Skin Sensitization Potential Data indicate that methylcyclooctyl carbonate is not genotoxic and has low skin sensitization potential .

Additional Information

Eigenschaften

CAS-Nummer |

61699-38-5 |

|---|---|

Molekularformel |

C10H18O3 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

cyclooctyl methyl carbonate |

InChI |

InChI=1S/C10H18O3/c1-12-10(11)13-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |

InChI-Schlüssel |

MCNKZOMTVSVVSJ-UHFFFAOYSA-N |

SMILES |

COC(=O)OC1CCCCCCC1 |

Kanonische SMILES |

COC(=O)OC1CCCCCCC1 |

Key on ui other cas no. |

61699-38-5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.